![molecular formula C11H17BN2O2 B2440910 [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid CAS No. 250383-80-3](/img/structure/B2440910.png)

[2-(4-Methyl-1-piperazinyl)phenyl]boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

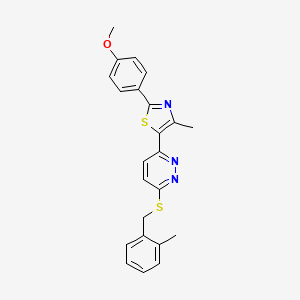

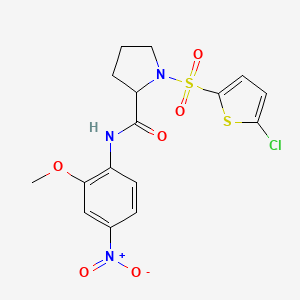

“[2-(4-Methyl-1-piperazinyl)phenyl]boronic acid” is a boronic acid derivative. Boronic acids are known for their quick exchange kinetics and the possibility of easy application in various polymer systems . They are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred .Molecular Structure Analysis

The molecular formula of “this compound” is C11H17BN2O2 . Its molecular weight is 220.08 g/mol .Chemical Reactions Analysis

Boronic acids, such as “this compound”, are distinguished by their quick exchange kinetics . They are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

Research on arylcycloalkylamines, including phenyl piperidines and piperazines, highlights their role as pharmacophoric groups in antipsychotic agents. These groups improve the potency and selectivity of binding affinity at D(2)-like receptors. For example, synthesized agents incorporating 4'-fluorobutyrophenones and 3-methyl-7-azaindoles demonstrated selectivity and potency at D(2)-like receptors, underlining the importance of arylalkyl moieties in drug design (Sikazwe et al., 2009).

DNA Interaction and Drug Development

The compound Hoechst 33258, a derivative of N-methyl piperazine, binds strongly to the minor groove of double-stranded B-DNA, indicating the potential for designing drugs targeting DNA. This binding specificity has applications in chromosome and nuclear staining, analysis of nuclear DNA content, and as a starting point for rational drug design (Issar & Kakkar, 2013).

Boronic Acid Drugs

The incorporation of boronic acids in drug discovery has seen a rise due to their potential in enhancing drug potency and improving pharmacokinetics. The FDA and Health Canada have approved several boronic acid drugs, with many others in clinical trials. This underscores boronic acids' versatility and desirability in medicinal chemistry (Plescia & Moitessier, 2020).

Plant Nutrition and Environmental Studies

Boron is essential for plant growth, and studies on boron nutrition have led to the development of boron-buffered solutions for controlled plant nutrition studies. This research provides insights into the optimal boron concentration for plant growth, which is crucial for agricultural practices (Asad et al., 2004).

Water Treatment

In the context of seawater desalination, research on the removal of boron by reverse osmosis membranes has provided valuable information. Understanding the speciation of boric acid and its interaction with nanofiltration/reverse osmosis membranes has implications for improving the quality of drinking water (Tu et al., 2010).

Wirkmechanismus

Target of Action

The primary target of [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

The mode of action of this compound involves its interaction with its targets in the Suzuki–Miyaura cross-coupling reaction . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic pathways, leading to the formation of carbon–carbon bonds . The downstream effects of this reaction include the synthesis of a wide range of organic compounds .

Pharmacokinetics

It is known that boronic esters, such as this compound, are generally stable and readily prepared . These properties suggest that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds . The specific molecular and cellular effects of this compound would depend on the specific context of its use.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction is known to be tolerant of a wide range of functional groups , suggesting that this compound could be effective in a variety of chemical environments. Like all boronic esters, this compound is only marginally stable in water , which could limit its stability and efficacy in certain environments.

Eigenschaften

IUPAC Name |

[2-(4-methylpiperazin-1-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O2/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12(15)16/h2-5,15-16H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHJNDDIBAAYDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N2CCN(CC2)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide](/img/structure/B2440832.png)

![(4-(1H-pyrrol-1-yl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2440835.png)

![4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2440838.png)

![N-(1-cyanobutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2440841.png)

![2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-sulfonamide](/img/structure/B2440842.png)

![2-[(4-Methoxy-2,6-dimethylphenoxy)methyl]oxirane](/img/structure/B2440843.png)

![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2440845.png)

![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440848.png)